![molecular formula C15H19N3O2S B2609291 N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide CAS No. 1252349-73-7](/img/structure/B2609291.png)
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Mechanism of Action
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its selectivity for GABA aminotransferase. This allows researchers to specifically target this enzyme and study its effects on GABA levels in the brain. One limitation of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its potency, which can make it difficult to accurately dose and control for any potential side effects.
Future Directions
There are several potential future directions for the study of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide. One area of research could focus on its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Another area of research could focus on the development of more selective and potent inhibitors of GABA aminotransferase. Additionally, the effects of long-term use of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide on GABA levels and neuronal activity in the brain should be further investigated.
Synthesis Methods
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiophene-2-carboxylic acid to form the corresponding acid anhydride. The acid anhydride is then reacted with 1-cyanopropylamine to form N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide.
Scientific Research Applications
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-12(9-16)17-14(19)11-5-3-7-18(10-11)15(20)13-6-4-8-21-13/h4,6,8,11-12H,2-3,5,7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKKZPGPHOTTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCCN(C1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.